Ceftaroline fosamil
説明
Ceftaroline fosamil, also known as Teflaro in the US and Zinforo in Europe, is a cephalosporin antibiotic with anti-MRSA activity . It is a prodrug of ceftaroline and is active against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . It retains some activity of later-generation cephalosporins having broad-spectrum activity against Gram-negative bacteria, but its effectiveness is relatively much weaker . It is currently being investigated for community-acquired pneumonia and complicated skin and skin structure infection .
Synthesis Analysis
The synthesis of Ceftaroline fosamil is described in a patent . The process involves the reaction of compound formula VI with sodium bicarbonate in a mixture of methyl alcohol and water. The reaction mixture is stirred at room temperature for 2 hours, after which the methyl alcohol is evaporated. The remaining mixture is extracted with dichloromethane and dried over anhydrous sodium sulphate. After filtration, the filtrate is dried to obtain the compound formula VII .
Molecular Structure Analysis
The molecular formula of Ceftaroline fosamil is C22H21N8O8PS4 . Its molecular weight is 684.7 g/mol . The IUPAC name of Ceftaroline fosamil is (6R,7R)-7-[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
Chemical Reactions Analysis
Ceftaroline fosamil is a prodrug that is rapidly converted to its active form, ceftaroline, in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Physical And Chemical Properties Analysis
The physiochemical properties of Ceftaroline fosamil have been studied using various analytical methods . These methods include high-performance liquid chromatography (HPLC), absorption spectroscopy techniques including ultraviolet and fluorimetry, as well as advanced chromatographic techniques like LCMS .
科学的研究の応用
Treatment of Methicillin-resistant Staphylococcus aureus (MRSA) Infections
Summary of the Application
Ceftaroline has been approved by the US Food and Drug Administration for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. It has a high affinity for penicillin binding proteins (PBP), inhibiting cell wall synthesis, and is consistently active against multidrug-resistant Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant, vancomycin-intermediate, linezolid-resistant, and daptomycin-nonsusceptible strains .
Methods of Application
The drug is usually administrated intravenously at 600 mg every 12 hours. Ceftaroline has low protein binding and is excreted by the kidneys and thus requires dose adjustments in individuals with renal failure .
Results or Outcomes
Clinical trials have demonstrated noninferiority when compared with vancomycin in the treatment of acute bacterial skin and skin structure infections and noninferiority when compared with ceftriaxone in the treatment of community-acquired bacterial pneumonia .
Treatment of Complicated Skin and Skin Structure Infections (cSSSIs) and Community-Acquired Pneumonia (CAP)
Summary of the Application
Ceftaroline, a new broad-spectrum antibiotic, is approved for the treatment of complicated skin and skin structure infections (cSSSIs) and community-acquired pneumonia (CAP). This β-lactam antibiotic has extended activity against gram-positive organisms and has activity against common gram-negative organisms .
Methods of Application
The recommended dosage of ceftaroline for the treatment of cSSSIs and CAP is 600 mg infused intravenously over 60 minutes every 12 hours. The recommended duration of therapy is 5–14 and 5–7 days for cSSSIs and CAP, respectively .
Results or Outcomes
Currently available pharmacokinetic, animal, and clinical studies have found that ceftaroline has reasonable efficacy and tolerability but have also revealed that dosing regimen modifications may be needed in patients with moderate-to-severe renal impairment .
Treatment of Bacteremia and Infective Endocarditis
Summary of the Application
Ceftaroline has been studied for its potential use in the treatment of bacteremia and infective endocarditis, which are serious infections that can occur when bacteria enter the bloodstream .
Methods of Application
The drug is typically administered intravenously, with the dosage adjusted based on the severity of the infection and the patient’s renal function .
Results or Outcomes
While specific results from clinical trials are not available, ceftaroline is considered a useful alternative option against bacteremia and infective endocarditis, especially in cases of therapeutic failure or resistance to other antibiotics, such as vancomycin or daptomycin .
Treatment of Nosocomial Pneumonia
Summary of the Application
Nosocomial pneumonia, also known as hospital-acquired pneumonia, is a potential application for ceftaroline. This condition is a common healthcare-associated infection and can be caused by various bacteria .
Methods of Application
As with other applications, ceftaroline is administered intravenously. The dosage and duration of treatment would depend on the specific bacteria causing the infection and the patient’s overall health status .
Results or Outcomes
Ceftaroline has shown promise in treating nosocomial pneumonia, but specific results from clinical trials are not available .
Treatment of Osteoarticular Infections
Summary of the Application
Ceftaroline has been studied for its potential use in the treatment of osteoarticular infections, which are infections that affect the bones and joints .
Results or Outcomes
While specific results from clinical trials are not available, ceftaroline is considered a useful alternative option against osteoarticular infections, especially in cases of therapeutic failure or resistance to other antibiotics, such as vancomycin or daptomycin .
Treatment of Skin Infections in Newborns
Summary of the Application
Ceftaroline is used to treat skin infections caused by bacteria in adults and newborns (at least 34 weeks gestational age and 12 days postnatal age) .
Results or Outcomes
Specific results from clinical trials are not available, but ceftaroline is considered effective in treating skin infections in newborns .
Safety And Hazards
Ceftaroline and ceftriaxone were well tolerated; rates of adverse events, serious adverse events, deaths, and premature discontinuations caused by an adverse event were similar in both treatment arms . While on ceftaroline, adverse events were experienced in 8% (41/527) of the patients and 9% (28/307) were readmitted within 30 days after discharge for the same infection .
将来の方向性
Ceftaroline is a novel cephalosporin with a favorable tolerability profile and broad in vitro activity against many resistant Gram-positive and common Gram-negative organisms . It is the first cephalosporin to be approved by the United States Food and Drug Administration (FDA) for the treatment of adults with acute bacterial skin and skin structure infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) . It is also approved by the FDA for the treatment of adults with community-acquired bacterial pneumonia, including cases caused by Streptococcus pneumoniae (with or without concurrent bacteremia), although there are no data at this time to support the use of ceftaroline fosamil for the treatment of pneumonia caused by MRSA . Future directions to be addressed are also highlighted .
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/b26-13-/t14-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUWMICIWSJIX-NQJJCJBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N8O8PS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177444 | |
Record name | Ceftaroline fosamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>100 mg/ml | |
Record name | Ceftaroline fosamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ceftaroline fosamil is an antibacterial drug. | |
Record name | Ceftaroline fosamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ceftaroline fosamil | |
CAS RN |
229016-73-3 | |
Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229016-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftaroline fosamil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229016733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftaroline fosamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceftaroline fosamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。